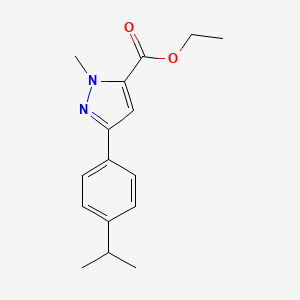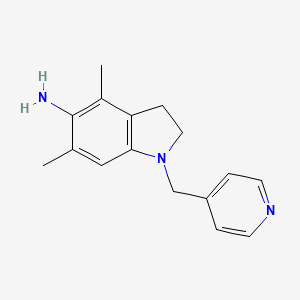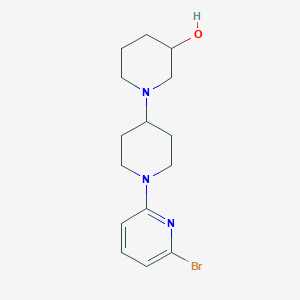
1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol is a chemical compound with the molecular formula C10H13BrN2O It is characterized by the presence of a bromopyridine moiety attached to a piperidine ring, which is further connected to another piperidine ring bearing a hydroxyl group
Vorbereitungsmethoden
The synthesis of 1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the bromination of pyridine followed by the formation of the piperidine ring through cyclization reactions. The hydroxyl group is introduced via nucleophilic substitution or reduction reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Chemischer Reaktionen
1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Wissenschaftliche Forschungsanwendungen
1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Wirkmechanismus
The mechanism of action of 1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets. The bromopyridine moiety may bind to enzymes or receptors, modulating their activity. The piperidine rings provide structural stability and enhance the compound’s ability to penetrate biological membranes. The hydroxyl group can form hydrogen bonds with target molecules, further influencing the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol include:
1-(6-Bromopyridin-2-yl)piperidin-4-ol: Lacks the additional piperidine ring and hydroxyl group.
1-(6-Bromopyridin-2-yl)piperidin-3-ol: Differs in the position of the hydroxyl group.
1-(6-Chloropyridin-2-yl)piperidin-4-yl)piperidin-3-ol: Contains a chlorine atom instead of a bromine atom. The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C15H22BrN3O |
|---|---|
Molekulargewicht |
340.26 g/mol |
IUPAC-Name |
1-[1-(6-bromopyridin-2-yl)piperidin-4-yl]piperidin-3-ol |
InChI |
InChI=1S/C15H22BrN3O/c16-14-4-1-5-15(17-14)18-9-6-12(7-10-18)19-8-2-3-13(20)11-19/h1,4-5,12-13,20H,2-3,6-11H2 |
InChI-Schlüssel |
MKRAOFYBVDNNSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2CCN(CC2)C3=NC(=CC=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


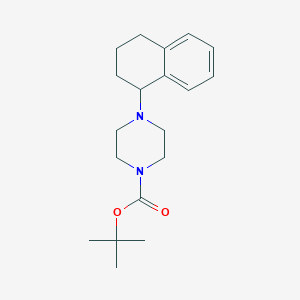
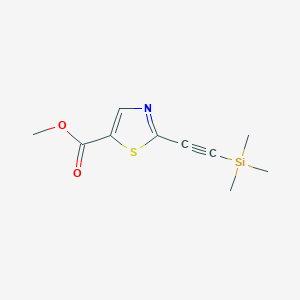
![4-[4-(2-Ethoxyethoxy)benzoyl]oxybenzoic acid](/img/structure/B13882026.png)
![3-[4-[2-(4-Chlorophenyl)ethoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13882029.png)
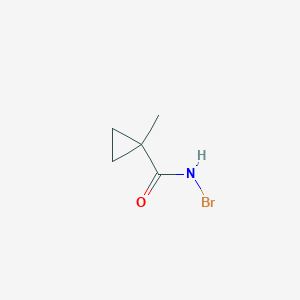
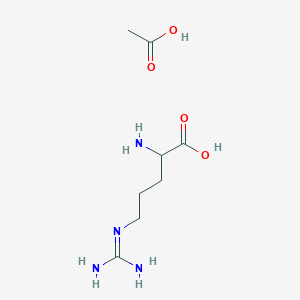
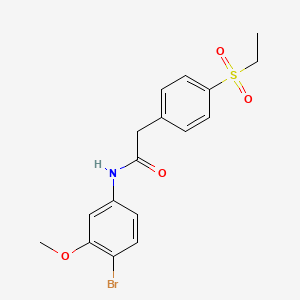
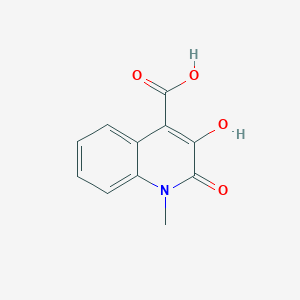

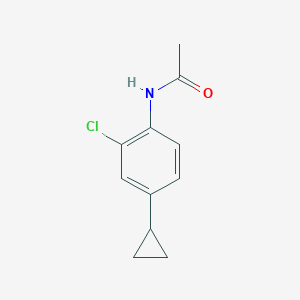
![[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13882055.png)
![4-[Hydroxy(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13882060.png)
